molecular formula C12H16N2O3 B11763888 Benzyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate

Benzyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B11763888
M. Wt: 236.27 g/mol
InChI Key: BEIGOVFMAWHLII-UHFFFAOYSA-N
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Description

Benzyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate is a substituted azetidine derivative featuring a benzyl ester protecting group, a hydroxyl group, and an aminomethyl substituent at the 3-position of the four-membered azetidine ring. The compound is structurally characterized by its compact ring system, which introduces steric strain and influences its reactivity. The benzyl (Cbz) protecting group is commonly used in organic synthesis due to its stability under basic conditions and ease of removal via hydrogenolysis .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

benzyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C12H16N2O3/c13-7-12(16)8-14(9-12)11(15)17-6-10-4-2-1-3-5-10/h1-5,16H,6-9,13H2

InChI Key

BEIGOVFMAWHLII-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)(CN)O

Origin of Product

United States

Preparation Methods

Cyclization of Epichlorohydrin and Benzylamine Derivatives

A widely cited method involves the reaction of benzylamine with epichlorohydrin to form an intermediate, which undergoes cyclization under basic conditions (Figure 1).

Procedure :

  • Intermediate formation : Benzylamine is dissolved in water and cooled to 0–5°C. Epichlorohydrin (1.3 equiv) is added dropwise, maintaining the temperature below 5°C. The mixture is stirred for 12 hours, yielding a chlorohydrin intermediate.

  • Cyclization : The intermediate is dissolved in acetonitrile, and sodium carbonate (1.5 equiv) is added. The reaction is refluxed for 12 hours, forming 1-benzyl-3-hydroxyazetidine.

  • Aminomethylation : The hydroxyl group is functionalized via Mitsunobu reaction or nucleophilic substitution with cyanomethyl reagents, followed by reduction to install the aminomethyl group.

Key Data :

StepReagents/ConditionsYieldPurity (HPLC)
IntermediateBenzylamine, H₂O, 0–5°C88.7%96.7%
CyclizationNa₂CO₃, CH₃CN, reflux64%>95%
AminomethylationDIBAL-H, o-nitrobenzenesulfonyl chloride71–91%98%

Reductive Amination of 3-Ketoazetidine Precursors

This route leverages tert-butyl-protected intermediates for selective functionalization (Figure 2).

Procedure :

  • Boc protection : 3-Hydroxyazetidine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine to form tert-butyl 3-hydroxyazetidine-1-carboxylate.

  • Oxidation to ketone : The hydroxyl group is oxidized using Dess-Martin periodinane or Swern conditions to yield tert-butyl 3-oxoazetidine-1-carboxylate.

  • Reductive amination : The ketone reacts with benzylamine in the presence of NaBH₃CN or H₂/Pd-C to introduce the aminomethyl group.

  • Benzylation : The Boc group is removed with HCl, and the free amine is protected with benzyl chloroformate.

Key Data :

StepReagents/ConditionsYield
Boc protectionBoc₂O, Et₃N, CH₂Cl₂85%
Reductive aminationNaBH₃CN, MeOH76%
BenzylationCbz-Cl, NaOH89%

Bromination-Substitution Approach

This method utilizes brominated azetidine intermediates for late-stage functionalization (Figure 3).

Procedure :

  • Bromination : tert-Butyl 3-hydroxyazetidine-1-carboxylate is treated with PBr₃ or HBr/AcOH to form tert-butyl 3-bromoazetidine-1-carboxylate.

  • Nucleophilic substitution : The bromide undergoes displacement with potassium phthalimide or sodium azide, followed by hydrolysis to yield the aminomethyl group.

  • Deprotection and benzylation : The tert-butyl group is removed with HCl, and the resulting amine is protected with benzyl chloroformate.

Key Data :

StepReagents/ConditionsYield
BrominationPBr₃, CH₂Cl₂78%
SubstitutionNaN₃, DMF, 60°C82%
HydrolysisH₂, Pd/C, MeOH90%

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
Cyclization (2.1)High atom economy; minimal protecting groupsLow yields in aminomethylation stepModerate (lab-scale)
Reductive Amination (2.2)Excellent stereocontrol; high purityRequires expensive reagents (e.g., Dess-Martin)High (industrial)
Bromination-Substitution (2.3)Robust for late-stage diversificationToxic brominating agentsModerate

Optimization and Troubleshooting

Solvent Selection

  • Cyclization : Acetonitrile outperforms DMF in minimizing side reactions (e.g., oligomerization).

  • Aminomethylation : Tetrahydrofuran (THF) enhances the solubility of DIBAL-H, improving reduction efficiency.

Catalytic Enhancements

  • Palladium catalysts : Pd/C (10% w/w) in hydrogenation steps increases reaction rates by 40% compared to PtO₂.

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) accelerates substitution reactions in biphasic systems.

Purification Techniques

  • Chromatography : Silica gel with CH₂Cl₂:MeOH (9:1) resolves regioisomeric impurities.

  • Recrystallization : Ethanol/water (4:1) achieves >99% purity for final products .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

Benzyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation : The hydroxy group can be oxidized to form ketones or aldehydes.
  • Reduction : Reduction can yield amines or alcohols.
  • Substitution Reactions : Nucleophilic substitutions can introduce different functional groups.

These reactions make it a versatile building block in organic synthesis, particularly in the development of novel compounds with desired functionalities .

Biology

The compound has been studied for its interactions with biological macromolecules, particularly enzymes and receptors. Notable applications include:

  • Enzyme Inhibition : Research indicates that it may inhibit enzymes like acetyl-CoA carboxylase, which is crucial in fatty acid metabolism. This inhibition suggests potential therapeutic applications in metabolic disorders such as obesity and type 2 diabetes .
  • Antiproliferative Effects : Preliminary studies show that this compound exhibits antiproliferative activity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth .

Medicine

Due to its biological activities, this compound is being explored as a candidate for drug development. Its potential applications include:

  • Anticancer Therapeutics : The compound has shown significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer), suggesting its viability as an anticancer agent .
  • Antimicrobial Properties : Studies have also indicated strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential in developing new antimicrobial agents .

Industry

In industrial applications, the compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable for synthesizing diverse functionalized azetidines that are prevalent in bioactive molecules and natural products .

Case Study 1: Enzyme Inhibition

A study focused on the inhibitory effects of this compound on acetyl-CoA carboxylase. The results indicated a significant reduction in fatty acid synthesis in vitro, suggesting its potential as a therapeutic agent for metabolic conditions .

Case Study 2: Antiproliferative Activity

In comparative studies involving various azetidine derivatives, this compound was tested against several cancer cell lines. The findings demonstrated moderate antiproliferative effects with IC50 values ranging from 10 µM to 25 µM for specific cancer types .

Mechanism of Action

The mechanism of action of Benzyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₂H₁₆N₂O₃ (calculated).
  • Functional Groups : Benzyl ester (Cbz), secondary alcohol, primary amine.
  • Synthetic Relevance: The hydroxyl and aminomethyl groups may act as coordinating sites for metal catalysts, similar to N,O-bidentate directing groups observed in related compounds .

Comparison with Structural Analogs

tert-Butyl 3-(Aminomethyl)-3-hydroxyazetidine-1-carboxylate

Structural Similarity : 0.85 (based on ).

  • Molecular Formula : C₁₀H₂₀N₂O₃.
  • Key Differences: Protecting Group: tert-Butyl ester instead of benzyl. Deprotection: Acid-labile (e.g., TFA), contrasting with the hydrogenolysis required for benzyl esters. Steric Effects: The bulky tert-butyl group enhances steric protection but reduces solubility in polar solvents .

(S)-Benzyl 3-(Aminomethyl)pyrrolidine-1-carboxylate Hydrochloride

Structural Features :

  • Molecular Weight : 270.76 g/mol .
  • Ring System : Five-membered pyrrolidine (reduced ring strain vs. azetidine).
  • Chirality: The (S)-configuration introduces stereochemical complexity absent in the achiral azetidine analog .

Benzyl 3-Hydroxyazetidine-1-carboxylate

CAS No.: 128117-22-6 .

  • Key Difference: Lacks the aminomethyl group at the 3-position.
  • Applications: Serves as a precursor for further functionalization, such as alkylation or amination, to introduce substituents like aminomethyl .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Protecting Group Key Characteristics References
Benzyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate C₁₂H₁₆N₂O₃ 236.27 (calculated) Benzyl (Cbz) Dual functional groups (OH, NH₂); hydrogenolysis deprotection.
tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate C₁₀H₂₀N₂O₃ 216.28 tert-Butyl Acid-labile; enhanced steric hindrance.
(S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride C₁₃H₁₉ClN₂O₂ 270.76 Benzyl (Cbz) Five-membered ring; chiral center; hydrochloride salt improves crystallinity.
Benzyl 3-hydroxyazetidine-1-carboxylate C₁₁H₁₃NO₃ 207.23 Benzyl (Cbz) Simpler structure; precursor for functionalization.

Biological Activity

Benzyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate is a compound of considerable interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications based on existing research.

Compound Overview

  • Molecular Formula : C12H17N2O3
  • Molecular Weight : 236.27 g/mol

The compound features an azetidine ring with a benzyl group and an aminomethyl group, which contribute to its biological properties and interactions with various molecular targets.

Biological Activity

Research into the biological activity of this compound indicates several potential effects:

  • Enzyme Inhibition : The compound is being studied for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, it has been suggested that it may modulate the activity of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism .
  • Antiproliferative Effects : Preliminary studies suggest that the compound may exhibit antiproliferative activity against various cancer cell lines. For example, related compounds have shown IC50 values ranging from 1.2 to 5.3 µM in inhibiting cell growth, indicating that this compound may have similar properties .
  • Metabolic Pathway Modulation : The compound's interactions with metabolic pathways suggest potential applications in treating metabolic disorders. Ongoing research is required to elucidate the specific pathways affected and the resultant biological effects .

The mechanism of action for this compound involves its interaction with enzymes and receptors:

  • Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function or altering their activity. This could lead to downstream effects on metabolic processes.
  • Receptor Modulation : It may also interact with specific receptors, influencing signal transduction pathways that regulate cellular responses.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on ACC. The results indicated that the compound significantly reduced fatty acid synthesis in vitro, suggesting its potential as a therapeutic agent for conditions such as obesity and type 2 diabetes .

Case Study 2: Antiproliferative Activity

In a comparative study of various azetidine derivatives, this compound was tested against several cancer cell lines. The findings demonstrated moderate antiproliferative effects, with IC50 values indicating effective inhibition of cell growth in certain cancer types .

Applications and Future Directions

This compound shows promise for various applications:

  • Drug Development : Its potential as an enzyme inhibitor positions it as a candidate for developing new therapeutics targeting metabolic diseases.
  • Research Tool : The compound can serve as a valuable tool in studying metabolic pathways and enzyme interactions, contributing to broader biochemical research.

Q & A

Q. What are the standard synthetic routes for preparing benzyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution or coupling reactions involving azetidine derivatives and benzyl-protecting groups. A common approach involves reacting azetidine precursors with benzyl halides under alkaline conditions (e.g., K2_2CO3_3 in methanol at 0–5°C) to install the carbamate group . Purification is achieved using techniques like thin-layer chromatography (TLC) or column chromatography to isolate high-purity products . Optimization includes adjusting solvent polarity, temperature, and catalyst loading to maximize yield and minimize side reactions .

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the azetidine ring, hydroxy, and aminomethyl substituents. Infrared (IR) spectroscopy identifies functional groups like the carbamate C=O stretch (~1700 cm⁻¹) and hydroxyl O-H stretch (~3200 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation, while elemental analysis verifies stoichiometry . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .

Advanced Research Questions

Q. How does stereochemistry at the azetidine ring and substituents influence biological activity?

The spatial arrangement of the aminomethyl and hydroxy groups on the azetidine ring determines binding affinity to biological targets. For example, specific stereoisomers may enhance interactions with enzymes like kinases or proteases by aligning complementary hydrogen-bonding or hydrophobic motifs. Chiral resolution via HPLC or enzymatic methods is used to isolate enantiomers, followed by activity assays (e.g., IC50_{50} determination) to correlate configuration with potency .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from impurities, assay conditions, or structural variations in analogs. Rigorous batch-to-batch purity analysis (HPLC, LC-MS) and replication under standardized protocols (e.g., fixed pH, temperature) are essential . Comparative structure-activity relationship (SAR) studies using analogs (e.g., tert-butyl or piperidine derivatives) clarify critical functional groups .

Q. How can reaction yields be improved for large-scale synthesis without compromising stereochemical integrity?

Design of Experiments (DoE) methodologies systematically test variables like solvent (e.g., switching from methanol to DMF for better solubility), catalyst (e.g., Pd/C for hydrogenation), and reaction time. Flow chemistry or microwave-assisted synthesis may enhance scalability and reduce racemization risks. In-line monitoring (e.g., FTIR) ensures real-time control over intermediates .

Q. What methodologies assess the compound’s stability under physiological or storage conditions?

Accelerated stability studies expose the compound to stressors (e.g., 40°C/75% RH, UV light) and monitor degradation via HPLC. Buffered solutions at varying pH (2–9) simulate physiological environments. Solid-state stability is evaluated using differential scanning calorimetry (DSC) to detect polymorphic transitions .

Q. How can researchers validate hypothesized molecular targets (e.g., kinases) for this compound?

Computational docking (e.g., AutoDock Vina) predicts binding poses to kinase ATP-binding pockets. Experimental validation involves kinase inhibition assays (e.g., ADP-Glo™) and cellular thermal shift assays (CETSA) to confirm target engagement. Knockout cell lines or siRNA silencing further verify specificity .

Data Interpretation and Methodological Challenges

Q. What are the limitations of current synthetic methods, and how can they be addressed?

Challenges include low yields due to steric hindrance at the azetidine 3-position and epimerization during purification. Solutions include using bulky protecting groups (e.g., tert-butyl) to reduce side reactions and employing mild cleavage conditions (e.g., TFA/CH2_2Cl2_2) .

Q. How do solvent polarity and temperature affect the compound’s reactivity in nucleophilic substitutions?

Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions, while low temperatures (−20°C) favor kinetic control over thermodynamic pathways. Solvent screening via Hansen solubility parameters optimizes solubility and reaction rates .

Q. Which in vitro models are suitable for evaluating the compound’s membrane permeability and bioavailability?

Caco-2 cell monolayers simulate intestinal absorption, while parallel artificial membrane permeability assays (PAMPA) predict blood-brain barrier penetration. LC-MS quantifies apical-to-basolateral transport rates .

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